![molecular formula C13H18ClNO2 B3039894 Methyl (R)-4-(piperidin-2-yl)benzoate hydrochloride CAS No. 1391574-76-7](/img/structure/B3039894.png)
Methyl (R)-4-(piperidin-2-yl)benzoate hydrochloride
Overview
Description
Methyl (R)-4-(piperidin-2-yl)benzoate hydrochloride, also known as Methyl (R)-4-Piperidinobenzoate hydrochloride, is a chemical compound that has a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 287.82 g/mol and a melting point of 118-120 °C. Methyl (R)-4-Piperidinobenzoate hydrochloride is an important reagent used in many organic synthesis reactions, and it has been used in the synthesis of a variety of compounds with therapeutic and industrial applications. In addition, this compound has been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Scientific Research Applications
1. Role in Synthesis of 5-HT2 Antagonists
Methyl (R)-4-(piperidin-2-yl)benzoate hydrochloride plays a role in the synthesis of compounds with 5-HT2 antagonist activity. The synthesis of 4-(benzo[b]furan-3-yl)piperidines and similar compounds, which show potent 5-HT2 antagonist activity in vitro, involves the use of related piperidine derivatives (Watanabe, Yoshiwara, & Kanao, 1993).
2. Involvement in Ester Hydrazones Synthesis
The compound is involved in the synthesis of ester hydrazones. In one study, methyl benzoate (p-tolylsulfonyl)hydrazone was prepared and used to produce mixed acetals in the presence of piperidine. This demonstrates the compound's utility in complex organic synthesis processes (Crawford & Raap, 1965).
3. Chiral Separation of Piperidine Derivatives
Chiral separation studies of piperidine derivatives, including those related to methyl (R)-4-(piperidin-2-yl)benzoate hydrochloride, have been conducted using specialized chromatographic techniques. These studies are crucial for understanding the chiral properties of such compounds (Aboul‐Enein & Bakr, 1997).
4. Synthesis of Dopamine D4 Receptor Antagonists
The compound has been used in the synthesis and in vivo evaluation of certain dopamine D4 receptor antagonists. For instance, a study focused on synthesizing a radiolabeled compound for potential use in positron emission tomography (PET) imaging studies related to Dopamine D4 receptors (Matarrese et al., 2000).
5. Relevance in Enzyme Inhibition Studies
Methyl (R)-4-(piperidin-2-yl)benzoate hydrochloride and related compounds have been used in studies investigating enzyme inhibition, such as acetylcholinesterase inhibitors. These studies contribute to our understanding of enzyme interaction and inhibition mechanisms (Sugimoto et al., 1995).
6. Impact on Pharmacokinetics of Novel Compounds
The compound is significant in pharmacokinetic studies. For example, a study investigated the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, indicating the compound's relevance in drug metabolism and disposition studies (Teffera et al., 2013).
properties
IUPAC Name |
methyl 4-[(2R)-piperidin-2-yl]benzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3;1H/t12-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDNHEWPPXDXMA-UTONKHPSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H]2CCCCN2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (R)-4-(piperidin-2-yl)benzoate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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